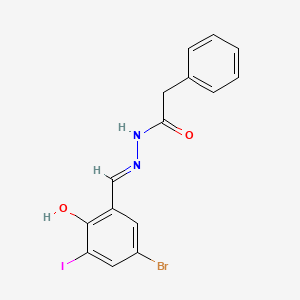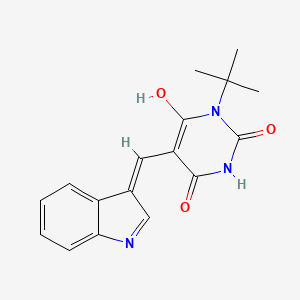![molecular formula C19H25F3N2O3 B6135026 (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B6135026.png)
(3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol, also known as TRV130, is a novel opioid analgesic that is currently under development for the treatment of moderate to severe pain. TRV130 is a selective agonist of the mu-opioid receptor, which is the primary target for opioid analgesics.
Mécanisme D'action
(3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol is a selective agonist of the mu-opioid receptor, which is the primary target for opioid analgesics. However, unlike traditional opioids such as morphine, (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol activates the mu-opioid receptor in a biased manner, which means that it selectively activates certain downstream signaling pathways while avoiding others. This biased activation is thought to contribute to the improved safety profile of (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol compared to traditional opioids.
Biochemical and Physiological Effects:
(3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol produces its analgesic effects by binding to the mu-opioid receptor in the central nervous system, which leads to a reduction in the perception of pain. In addition, (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol has been found to produce a number of other effects, including sedation, respiratory depression, and nausea. However, these effects are generally milder and less frequent than those produced by traditional opioids.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol for lab experiments is its improved safety profile compared to traditional opioids. This means that researchers can study the effects of (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol on pain and other physiological processes without the risk of severe side effects. However, one limitation of (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol is its relatively short half-life, which means that it may need to be administered more frequently than traditional opioids.
Orientations Futures
There are a number of potential future directions for the development of (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol. One area of interest is the development of new formulations of (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol that can be administered less frequently than the current formulation. Another area of interest is the development of combination therapies that combine (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol with other analgesics to produce synergistic effects. Finally, there is interest in studying the effects of (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol in clinical populations, such as patients with chronic pain or cancer-related pain.
Méthodes De Synthèse
The synthesis of (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol involves a multi-step process that starts with the reaction of 3-(trifluoromethyl)benzoyl chloride with piperidine to form 3-(trifluoromethyl)phenylpiperidine. This intermediate is then reacted with 4-hydroxy-2-piperidone to form (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol. The overall yield of (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol is around 10%.
Applications De Recherche Scientifique
(3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol has been extensively studied in preclinical models of pain. In animal models of acute pain, (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol has been found to be more potent and effective than morphine. Furthermore, (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol has been shown to have a lower risk of respiratory depression, which is a common side effect of opioids. In addition, (3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol has been found to be effective in animal models of neuropathic pain, which is a chronic pain condition that is difficult to treat with current therapies.
Propriétés
IUPAC Name |
1-[(3R,4R)-3-hydroxy-4-(4-hydroxypiperidin-1-yl)piperidin-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25F3N2O3/c20-19(21,22)14-3-1-2-13(10-14)11-18(27)24-9-6-16(17(26)12-24)23-7-4-15(25)5-8-23/h1-3,10,15-17,25-26H,4-9,11-12H2/t16-,17-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRHZYJIVXXAQV-IAGOWNOFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2CCN(CC2O)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@H]([C@@H]1N2CCC(CC2)O)O)C(=O)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3'R*,4'R*)-1'-{[3-(trifluoromethyl)phenyl]acetyl}-1,4'-bipiperidine-3',4-diol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[(3-chlorophenyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B6134947.png)
![1-[2-(4-methoxyphenyl)ethyl]-5-{[4-(4-pyridinyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6134950.png)
![1-(2,3-dimethylphenyl)-4-[3-(1-pyrrolidinylsulfonyl)benzoyl]piperazine](/img/structure/B6134955.png)
![2-propoxyethyl 7-(3,5-difluorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B6134959.png)
![(3R*,4R*)-1-[(6-chloro-1,3-benzodioxol-5-yl)methyl]-4-[4-(2-pyridinyl)-1-piperazinyl]-3-piperidinol](/img/structure/B6134967.png)
![1-[3-(4-isopropylphenyl)acryloyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B6134970.png)
![((2S)-1-{[1-(diphenylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-2-pyrrolidinyl)methanol](/img/structure/B6134973.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3,4,5-trimethoxybenzamide](/img/structure/B6134985.png)
![N-cyclopropyl-3-{1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6134996.png)
![2-(2-chlorophenoxy)-N-{[2-(dimethylamino)-3-pyridinyl]methyl}acetamide](/img/structure/B6134997.png)
![3-[4-(trifluoromethoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B6135002.png)
![2-hydroxy-3-[(4-methylbenzoyl)amino]benzoic acid](/img/structure/B6135032.png)
